1-(4-Pentylphenyl)-2-methyl-2-propanol
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Overview
Description
1-(4-Pentylphenyl)-2-methyl-2-propanol is an organic compound characterized by a phenyl ring substituted with a pentyl group and a hydroxyl group attached to a tertiary carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Pentylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-pentylphenol with isobutylene in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group of 4-pentylphenol activates the aromatic ring towards electrophilic attack by the isobutylene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Pentylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-Pentylphenyl)-2-methyl-2-propanone or 1-(4-Pentylphenyl)-2-methyl-2-propanoic acid.
Reduction: Formation of 1-(4-Pentylphenyl)-2-methylpropane.
Substitution: Formation of 1-(4-Pentylphenyl)-2-methyl-2-chloropropane or 1-(4-Pentylphenyl)-2-methyl-2-aminopropane.
Scientific Research Applications
1-(4-Pentylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Pentylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1-(4-Pentylphenyl)-2-methyl-2-propanol can be compared with other similar compounds, such as:
1-(4-Pentylphenyl)-2-methyl-2-propanone: Differing by the oxidation state of the hydroxyl group.
1-(4-Pentylphenyl)-2-methylpropane: Lacking the hydroxyl group, resulting in different chemical properties.
1-(4-Pentylphenyl)-2-methyl-2-chloropropane: Substituted with a halogen, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-methyl-1-(4-pentylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-13-8-10-14(11-9-13)12-15(2,3)16/h8-11,16H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLRKNSRRYFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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